molecular formula C20H17ClFN3O3S B2514820 N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105210-54-5

N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2514820
CAS RN: 1105210-54-5
M. Wt: 433.88
InChI Key: BGXWRAAQDWGUPD-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and evaluated for their biological properties, such as anticancer activity and receptor antagonism.

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that yield novel derivatives with specific substituents on the core scaffold. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has been reported, which involves the use of various spectroscopic techniques for characterization, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis and characterization of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide as well.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an acetamide scaffold that is substituted with various aryl groups. The influence of these substituents, such as methoxyphenyl groups, on the biological activity is significant. Computational models are often used to identify pharmacophoric elements that confer selectivity and potency to the compounds . These models and structure-activity relationships would be relevant to understanding the molecular structure and potential biological targets of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically include the formation of acetamide linkages and the introduction of aryl substituents through various chemical transformations. The reactivity of the core scaffold and the substituents would dictate the conditions under which these reactions occur. The specific reactions for the synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide are not detailed in the provided papers, but similar synthetic strategies are likely to be employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens, methoxy groups, and the acetamide moiety would affect properties like solubility, melting point, and stability. The compounds' lipophilicity, which is crucial for their potential as drug candidates, can be modulated by the nature of the substituents on the aromatic rings. The papers provided do not offer specific data on the physical and chemical properties of the compound , but similar compounds have been evaluated for their cytotoxicity, indicating that these properties are conducive to biological testing .

Scientific Research Applications

Synthesis and Derivatives

The compound belongs to a class of chemicals often studied for their potential in medicinal chemistry. For instance, the synthesis of novel derivatives such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been explored, showing significant anti-inflammatory activity in certain derivatives. This indicates the potential of this compound's framework for developing anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of related thiouracil derivatives, such as PF-06282999, have been extensively studied. These compounds, sharing a similar chemical motif, exhibit characteristics like resistance to metabolic turnover and moderate plasma protein binding, highlighting the significance of their physicochemical properties in determining their pharmacokinetic profiles. Such studies are crucial for predicting human pharmacokinetics and understanding the elimination mechanisms of these compounds, which is essential for their development as therapeutic agents (Jennifer Q. Dong et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-28-17-7-6-14(8-16(17)21)23-18(26)9-15-10-19(27)25-20(24-15)29-11-12-2-4-13(22)5-3-12/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWRAAQDWGUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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